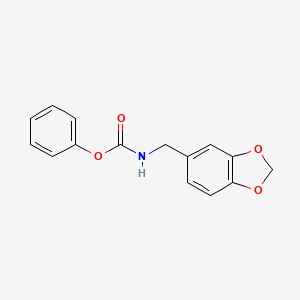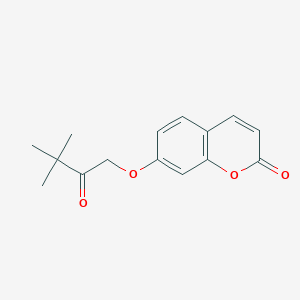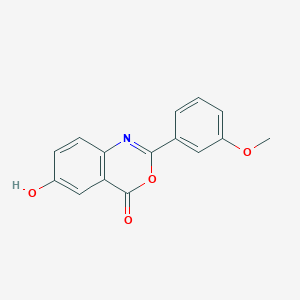![molecular formula C16H17NO4S B5789592 5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B5789592.png)
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with additional methyl groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 2,4-dimethylbenzenesulfonamide with 2-methylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2,4-Dimethylphenyl)sulfamoyl]furan-2-carboxylic acid
- 4-[(2,3-Dimethylphenyl)sulfamoyl]benzoic acid
- 5’-Acetyl-4-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2,2’-bithiophene-5-carboxylic acid
Uniqueness
5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid is unique due to its specific structural features, such as the presence of both sulfonamide and benzoic acid moieties, along with additional methyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-4-7-15(12(3)8-10)17-22(20,21)13-6-5-11(2)14(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKNDXVURYTFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5789512.png)
![Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5789538.png)


![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)


![(2-NITROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5789584.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)


